molecular formula C19H17NO3 B508443 1-Benzyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester CAS No. 53977-02-9

1-Benzyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester

Cat. No.: B508443
CAS No.: 53977-02-9
M. Wt: 307.3g/mol
InChI Key: RWZQZQCEKZIQHV-UHFFFAOYSA-N
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Description

1-Benzyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

The synthesis of 1-Benzyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester typically involves the following steps:

Chemical Reactions Analysis

1-Benzyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the keto group to a hydroxyl group, yielding 1-benzyl-4-hydroxy-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester.

    Common Reagents and Conditions: Typical reagents include bases (NaH), oxidizing agents (KMnO4, CrO3), and reducing agents (LiAlH4). Reaction conditions often involve anhydrous solvents and controlled temperatures.

Scientific Research Applications

1-Benzyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of pharmaceuticals and agrochemicals, where its derivatives exhibit desirable properties.

Comparison with Similar Compounds

1-Benzyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester can be compared with other quinoline derivatives:

Properties

IUPAC Name

ethyl 1-benzyl-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-2-23-19(22)16-13-20(12-14-8-4-3-5-9-14)17-11-7-6-10-15(17)18(16)21/h3-11,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZQZQCEKZIQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=CC=CC=C2C1=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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